Zirconium hydride

Overview

Description

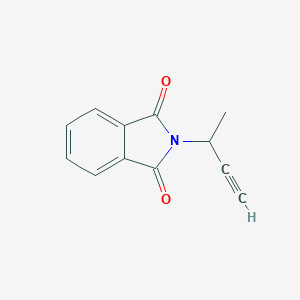

Zirconium hydride is an alloy formed by combining zirconium and hydrogen. It is known for its ability to act as a hardening agent, preventing dislocations in the zirconium atom crystal lattice from sliding past one another. This compound can vary in hardness, ductility, and tensile strength depending on the hydrogen content and its form in the this compound. This compound is typically a dark gray to black metallic powder and is stable under ambient conditions .

Mechanism of Action

Target of Action

Zirconium hydride is an alloy made by combining zirconium and hydrogen . The primary target of this compound is the zirconium atom crystal lattice . Hydrogen acts as a hardening agent, preventing dislocations in the zirconium atom crystal lattice from sliding past one another .

Mode of Action

This compound interacts with its target, the zirconium atom crystal lattice, by preventing dislocations from sliding past one another . This interaction results in the hardening of the zirconium, increasing its strength . Preliminary mechanistic studies have revealed a concerted N–H and B–H activation reaction pathway .

Biochemical Pathways

It plays a significant role in the nuclear industry, where it can affect the mechanical properties of zircaloy matrices .

Pharmacokinetics

It’s worth noting that the density of this compound varies based on the hydrogen content and ranges between 556 and 652 g cm^−3 .

Result of Action

The primary result of this compound’s action is the hardening of zirconium, which increases its strength but also reduces its ductility . This hardening effect has significant implications in the nuclear industry, where this compound can threaten the reliability of fuel assembly and induce failures in cladding tubes and pressure vessels .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and stress. For instance, if this compound contains more than 0.069% hydrogen at this compound making temperatures, it transforms into a body-centred cubic (BCC) structure called β-zirconium . Additionally, hydride reorientation under tensile stress substantially decreases the fracture toughness and increases the ductile-to-brittle transition temperature of Zr alloys .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zirconium hydride is synthesized by combining refined zirconium with hydrogen. Solid zirconium readily dissolves hydrogen, and the density of this compound varies based on the hydrogen content, ranging between 5.56 and 6.52 grams per cubic centimeter. The process involves heating zirconium in a hydrogen atmosphere, where the hydrogen atoms diffuse into the zirconium lattice, forming this compound .

Industrial Production Methods: In industrial settings, this compound is produced by heating zirconium sponge or powder in a hydrogen atmosphere at elevated temperatures. The hydrogenation process is typically carried out at temperatures ranging from 300 to 700 degrees Celsius. The hydrogenated zirconium is then cooled to room temperature, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Zirconium hydride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Substitution: this compound can participate in substitution reactions, where hydrogen atoms are replaced by other atoms or groups.

Major Products:

Oxidation: Zirconium oxide and hydrogen gas.

Reduction: Reduced compounds and oxidized zirconium.

Substitution: Substituted zirconium compounds.

Scientific Research Applications

Zirconium hydride has a wide range of scientific research applications due to its unique properties.

In Chemistry:

- Used as a reducing agent in various chemical reactions .

- Employed in the synthesis of other zirconium compounds .

In Biology and Medicine:

- Investigated for its potential use in hydrogen storage for fuel cells, which could have implications for medical devices requiring portable power sources .

In Industry:

Comparison with Similar Compounds

Titanium Hydride: Similar to zirconium hydride, titanium hydride is formed by combining titanium with hydrogen.

Hafnium Hydride: Hafnium hydride is another metal hydride with properties similar to this compound.

Uniqueness of this compound:

- This compound is unique in its application in nuclear reactor fuel cladding due to its low neutron-absorption cross-sections and high corrosion resistance .

- It also has a higher hydrogen storage capacity compared to titanium hydride and hafnium hydride, making it more suitable for hydrogen storage applications .

Properties

IUPAC Name |

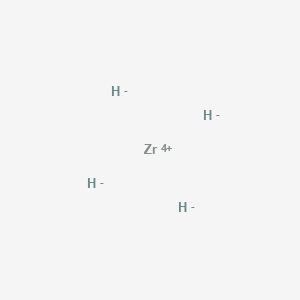

hydride;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Zr.4H/q+4;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIPDUIYDSZOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[H-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911966 | |

| Record name | Zirconium(4+) tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zirconium hydride appears as a grayish black solid. No reaction with water under normal conditions. Easily ignited and burns with an intense flame. Water will increase the intensity of the fire., Grey-black metallic solid; [Merck Index] Dark grey odorless powder; [MSDSonline] Inert in air and water at room temperature; [Ullmann] | |

| Record name | ZIRCONIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7704-99-6; 11105-16-1, 11105-16-1, 7704-99-6 | |

| Record name | ZIRCONIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011105161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium(4+) tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRCONIUM HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHL4O15288 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)

![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)